4-Chloro-7,8-dimethoxyquinazoline
Overview
Description
4-Chloro-7,8-dimethoxyquinazoline is a chemical compound with the linear formula C10H9ClN2O2 . It has a molecular weight of 224.65 and is a white solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 224.65 and its linear formula is C10H9ClN2O2 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-Chloro-7,8-dimethoxyquinazoline is a key intermediate in the synthesis of various quinazoline drugs, notably in the antihypertensive category. For instance, it is used in the production of doxazosin mesylate, prazosin, alfuzosin, and terazosin, which are all antihypertensive medications. The synthesis process of this compound from vanillin involves multiple steps, including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of this compound was found to be about 37% after process optimization, indicating its significant role in industrial pharmaceutical production (Xu Guangshan, 2011).
Analytical and Quality Control Applications
A reversed-phase high-performance liquid chromatography (HPLC) method has been developed to monitor the synthetic reactions of this compound during the manufacture of key intermediates in antihypertensive drugs. This HPLC method is critical for ensuring the quality and purity of the intermediate and the final pharmaceutical product. It uses specific chromatographic conditions for accurate separation and detection, highlighting its importance in the pharmaceutical industry's quality assurance processes (R. N. Rao et al., 2006).
DNA-Binding and Anticancer Research
N-alkylanilinoquinazoline derivatives, synthesized from this compound, have shown potential as DNA intercalating agents. These compounds were evaluated for their cytotoxic activities and DNA-binding capabilities, with certain derivatives demonstrating significant interaction with DNA. This suggests their potential application in anticancer therapies, as they can trigger binding to DNA through an intercalative process. This aspect of this compound derivatives highlights their significance in ongoing cancer research and drug development (A. Garofalo et al., 2010).
Antimicrobial and Antitumor Activities
Recent studies have shown that novel derivatives of this compound possess antimicrobial and antitumor activities. These derivatives were synthesized and screened against various bacterial and fungal strains, as well as evaluated for their efficacy against different human tumor cell lines. The discovery of these biological activities opens new avenues for the development of antimicrobial and anticancer drugs based on this compound derivatives (Asmaa E Kassab et al., 2016).
Properties
IUPAC Name |
4-chloro-7,8-dimethoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPKBBLAXBUADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672168 | |
Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211320-77-3 | |
Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.